N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c18-15(12-5-8-21-10-12,14-4-2-7-22-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZUBGCHWGKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is:
Formation of the Pyridine-3-sulfonamide: Starting with pyridine-3-sulfonyl chloride, the sulfonamide group is introduced by reacting with an appropriate amine under basic conditions.
Introduction of Thiophene Rings: The thiophene rings are introduced through a series of coupling reactions, often involving Grignard reagents or organolithium compounds.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic natural substrates, leading to competitive inhibition.
Material Science: The thiophene rings contribute to the compound’s electronic properties, making it suitable for use in conductive materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique combination of thiophene isomers and sulfonamide groups distinguishes it from analogs. Below is a structural and functional comparison with related compounds from the evidence:
Table 1: Structural Comparison of Thiophene-Containing Sulfonamides and Amines
Key Observations:
Dual Thiophene Substitution: The target compound is unique in combining thiophen-2-yl and thiophen-3-yl groups, which may enhance electronic delocalization or steric effects compared to mono-thiophene analogs like those in .
Sulfonamide vs. Amine Functionality : Unlike amines in , the sulfonamide group in the target compound could improve metabolic stability or hydrogen-bonding capacity, critical for target binding in drug design.
Research Findings and Limitations
Electronic and Steric Effects:
Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional or Lee-Yang-Parr correlation ) could model the electronic properties of the dual thiophene system. The thiophen-3-yl group may introduce greater steric hindrance than thiophen-2-yl, influencing molecular packing or receptor interactions.
Pharmacological Implications:
Crystallographic Validation:
The absence of crystallographic data for the target compound necessitates reliance on analogs. For instance, SHELX programs are widely used for refining similar sulfonamide structures, ensuring bond-length and angle accuracy.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 310.4 g/mol. Its structure features two thiophene rings, a pyridine sulfonamide group, and a hydroxyl functional group, which are critical for its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Preparation of Thiophene Derivatives : These serve as the foundational building blocks.
- Coupling Reactions : The thiophene derivatives are coupled with pyridine sulfonamide under controlled conditions to yield the target compound.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In particular:
- Bacterial Strains : It shows effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
- Fungal Strains : Notable activity has been observed against Candida albicans and Aspergillus niger.
The minimum inhibitory concentrations (MIC) for these pathogens suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| H460 | 15 | Significant inhibition |
| A549 | 20 | Moderate activity |
| HT-29 | 10 | High selectivity |
| SMMC-7721 | 25 | Lower activity compared to other lines |
These findings indicate that this compound may act through mechanisms involving apoptosis or cell cycle arrest.
Antioxidant Activity
Antioxidant assays such as DPPH radical scavenging tests have shown that the compound possesses notable antioxidant capabilities. This property is crucial in mitigating oxidative stress-related diseases.
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets within cells. The thiophene and pyridine moieties may bind to enzymes or receptors involved in key signaling pathways, thereby modulating their activity.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Research :
-
Antioxidant Potential :
- The antioxidant capacity was assessed through multiple assays, reinforcing the compound's role in protecting cells from oxidative damage .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide?
The synthesis typically involves multi-step reactions starting with thiophene and pyridine derivatives. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling to integrate thiophene and pyridine moieties (e.g., Suzuki-Miyaura) .
- Sulfonamide formation : Reaction of a sulfonyl chloride with an amine intermediate under inert conditions (e.g., N₂ atmosphere) .
- Hydroxy group introduction : Controlled oxidation or hydroxylation steps, often requiring low temperatures (0–5°C) to avoid side reactions .
Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction monitoring by TLC or HPLC ensures intermediate quality .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxy group at δ 4.5–5.5 ppm, thiophene protons at δ 6.8–7.5 ppm) and verifies stereochemistry .
- IR : Confirms sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl (-OH) absorption (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₁₇N₂O₃S₃) .
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between -OH and sulfonamide) using SHELX programs .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model:
- Electron density distribution : Identifies nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic) .
- Frontier molecular orbitals (HOMO/LUMO) : Predicts reactivity trends (e.g., HOMO localized on thiophene rings, suggesting π-π stacking with biological targets) .
- Thermochemical data : Validates experimental enthalpy of formation via comparison with atomization energies (average deviation ±2.4 kcal/mol using hybrid functionals) .
Advanced functionals (e.g., M06-2X) improve accuracy for non-covalent interactions critical in enzyme inhibition studies .
Q. What strategies resolve contradictions between experimental data and computational models?
- Parameter optimization : Adjust basis sets (e.g., 6-311++G**) or include exact-exchange terms in DFT to match experimental bond lengths (e.g., C-N: 1.30–1.50 Å) .
- Solvent effects : Incorporate polarizable continuum models (PCM) to align computed vs. observed NMR chemical shifts .
- Dynamic corrections : Apply molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase reactivity .
Q. How does stereochemistry influence biological activity, and what methods determine absolute configuration?
- Impact on activity : The hydroxy group’s stereochemistry affects hydrogen bonding with targets (e.g., enzymes like carbonic anhydrase). Diastereomers may show 10–100x differences in IC₅₀ values .
- Determination methods :
- X-ray crystallography : Gold standard for assigning configuration (R/S descriptors) .
- Electronic circular dichroism (ECD) : Correlates experimental spectra with DFT-simulated transitions to confirm enantiomers .
- Chiral HPLC : Separates enantiomers using cellulose-based columns, validated by spiking with chiral auxiliaries .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
Key SAR findings from analogous sulfonamides:
| Structural Feature | Effect on Activity | Reference |
|---|---|---|
| Dual thiophene substitution | Enhanced enzyme inhibition (e.g., PI3Kδ) vs. single-thiophene analogs | |
| Trifluoromethyl groups | Increased metabolic stability (t½ ↑ 2–3x) | |
| Hydroxyethyl spacer | Improved solubility (LogP ↓ 0.5–1.0) but reduced membrane permeability | |
| SAR studies use in vitro assays (e.g., kinase inhibition) and molecular docking (AutoDock Vina) to prioritize derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
